6-氯-2-(2-氯苯基)-1H-苯并咪唑

描述

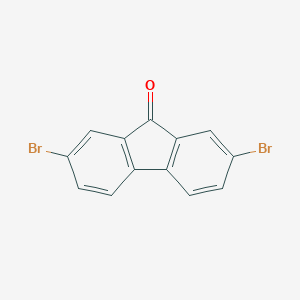

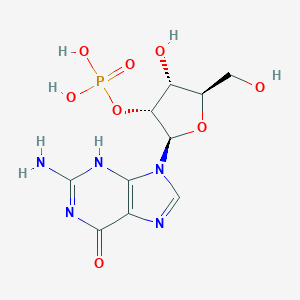

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole is a benzimidazole derivative, a class known for its wide range of biological and pharmacological activities. These compounds are of significant interest due to their chemical and structural diversity, which allows for extensive modifications and the exploration of various biological activities.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives in the presence of catalysts. A study by Gürbüz et al. (2016) detailed the synthesis and characterization of related benzimidazole derivatives, emphasizing the analytical data, spectral analysis, and the importance of substituent effects on the benzimidazole core structure (Gürbüz, Tavman, Çinarli, & Boz, 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied through various spectroscopic methods and theoretical calculations. Kaynak et al. (2008) provided insights into the crystal structure of a similar compound, revealing the planarity of the benzimidazole ring system and the specific orientation of substituents, which is crucial for understanding the compound's reactivity and interactions (Kaynak, Özbey, Tunçbilek, & Alp, 2008).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including halogenation, nitration, and sulfonation, which are instrumental in further modifying the compound's chemical structure for specific applications. The presence of chlorine atoms in 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole significantly affects its chemical reactivity, influencing the electron distribution within the molecule and its interaction with other chemical entities.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and the nature of their substituents. The study by Saral et al. (2017) on benzimidazole derivatives highlighted the impact of substituents on these properties, providing a comparative analysis of their physical characteristics (Saral, Özdamar, & Uçar, 2017).

科学研究应用

结构和光谱研究

合成和表征: 苯并咪唑衍生物,包括那些与6-氯-2-(2-氯苯基)-1H-苯并咪唑有结构关联的化合物,已通过广泛的结构和光谱研究进行合成和表征。这些研究涉及X射线衍射、高分辨质谱、紫外-可见光谱、傅立叶变换红外光谱和核磁共振光谱,揭示了它们的分子几何结构、电子结构、振动和核磁共振光谱的见解。这些化合物通过氢键和π-π相互作用稳定,它们的电子和能量行为使用密度泛函理论方法进行研究,为理解它们的化学性质和反应性提供了基础(Saral, Özdamar, & Uçar, 2017)。

DNA结合和抗菌活性

DNA相互作用: 新型苯并咪唑衍生物已被合成,并显示出具有靶向DNA的特性,研究表明其对鱼精子DNA具有良好的结合倾向。这种相互作用已通过紫外可见吸收滴定和热变性实验证实,表明在设计更少毒性和更有效的化疗药物方面具有潜在应用价值(Mahmood et al., 2019)。

抗菌性能: 一些苯并咪唑衍生物已被评估其抗菌活性,显示出对各种细菌菌株和真菌的良好活性。这一研究领域探讨了苯并咪唑化合物在解决抗生素耐药性和开发新的抗菌剂方面的潜力(Özden, Usta, Altanlar, & Göker, 2011)。

腐蚀抑制

金属保护: 苯并咪唑衍生物还被研究其在酸性溶液中对碳钢的腐蚀抑制潜力,突出它们在保护金属免受腐蚀方面的有效性。这种应用在金属耐久性至关重要的工业环境中尤为相关(Rouifi et al., 2020)。

抗癌潜力

细胞毒活性: 对苯并咪唑衍生物的研究已经确定了具有强效抗癌活性的化合物,展示了对人类肿瘤细胞系的选择性细胞毒性。这些发现为开发具有改进疗效和选择性的新型抗癌药物提供了途径(Romero-Castro et al., 2011)。

农业应用

害虫控制: 在农业中,类似多菌灵的苯并咪唑化合物已被用于预防和控制真菌病。研究集中在固体脂质纳米粒和聚合物纳米胶囊等载体系统上,用于这些化合物的持续释放,旨在减少环境毒性并提高效果(Campos et al., 2015)。

安全和危害

未来方向

属性

IUPAC Name |

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTBPLMLCWMQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

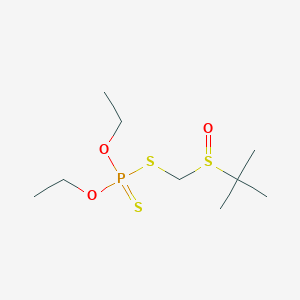

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931395 | |

| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

CAS RN |

14225-75-3 | |

| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14225-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC128741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)